2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile is a heterocyclic compound that features a benzimidazole ring fused with a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile typically involves the reaction of 2-cyanomethylbenzimidazole with appropriate reagents. One common method includes the reaction with polyfluorobenzoyl chlorides, followed by refluxing in acetonitrile in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or in dimethylformamide in the presence of amines .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of reactive sites on the benzimidazole ring and the nitrile group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alkoxides, typically in polar aprotic solvents like dimethylformamide.
Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.
Scientific Research Applications
2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile involves its interaction with various molecular targets. The benzimidazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(pyridin-3-yl)propanenitrile: This compound has a similar structure but includes a pyridine ring, which can alter its chemical properties and applications.
Fluorinated benzimidazo[1,2-a]quinolones:
Uniqueness
2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile is unique due to its specific combination of a benzimidazole ring and a butanenitrile moiety. This structure provides a balance of reactivity and stability, making it suitable for various chemical reactions and applications.
Properties
IUPAC Name |
2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,13-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILDGRNBKLPHNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1NC2=CC=CC=C2N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=C1NC2=CC=CC=C2N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.